1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
“1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 362640-59-3 . It has a molecular weight of 256.18 . The compound is a solid in physical form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as the one , involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was studied and synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis
The molecular structure of pyrazole compounds consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
The compound is a solid in physical form . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Anti-inflammatory and Antibacterial Properties
Research has highlighted the significance of trifluoromethylpyrazoles, similar to the core structure of 1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, in medicinal chemistry, especially for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds, making them potent candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including structures akin to this compound, serve as significant scaffolds in heterocyclic compounds due to their diverse biological activities. These activities range from antimicrobial to anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This versatility in biological applications underscores the importance of these compounds in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Cetin, 2020).
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The pharmacokinetic profile of pyrazole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Pyrazole derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2S/c14-13(15,16)10-8-6-9(12(19)20)21-11(8)18(17-10)7-4-2-1-3-5-7/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRNWNJNFZWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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